5-(4-methylphenyl)-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
57560-60-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization of p-Toluic Hydrazide
A high-yielding method involves the reaction of p-toluic hydrazide with carbon disulfide under microwave irradiation. The process utilizes potassium hydroxide in methanol at 280 Watts for 3–4 minutes, yielding 86.7% of the target compound . The mechanism proceeds via:
-
Formation of a dithiocarbamate intermediate through nucleophilic attack of hydrazide on carbon disulfide.
-
Cyclodehydration under basic conditions to form the 1,3,4-oxadiazole-2-thiol intermediate.
-
Rearrangement to the oxazolidinone core under thermal microwave activation.
Critical parameters include stoichiometric control of carbon disulfide (1.2 equivalents) and precise microwave exposure time to minimize side reactions. This method reduces reaction time from 8–10 hours (conventional heating) to <5 minutes .
Stereoselective Synthesis from Chiral Aziridines
Enantiomerically pure 5-(4-methylphenyl)-1,3-oxazolidin-2-one can be synthesized via aziridine ring-opening followed by intramolecular cyclization. Starting with N-[(R)-(+)-α-methylbenzyl]aziridines bearing electron-withdrawing groups, the protocol involves:
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Regioselective nucleophilic attack by water or alcohols at the aziridine’s less substituted carbon.
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In situ cyclization facilitated by bases like lithium ethoxide, forming the oxazolidinone ring with retention of configuration .
This method achieves >90% enantiomeric excess (ee) and is compatible with diverse substituents at the 5-position. X-ray crystallography confirms the stereochemical outcome, with bond angles and torsion angles consistent with the R-configuration at C5 .
One-Pot Multistep Synthesis via Acetamide Intermediates
A patent-pending approach eliminates intermediate isolation steps by combining N-carbobenzoxy-3-fluoro-4-morpholinylaniline with lithium t-butoxide in tetrahydrofuran (THF). Key stages include:
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Deprotonation of the aniline derivative using lithium t-butoxide (3.95 equivalents) at 14°C.
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Nucleophilic substitution with chloroacetamide derivatives, forming a β-amino alcohol intermediate.
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Cyclization under acidic conditions (acetic acid) to yield the oxazolidinone .
Optimized conditions use acetonitrile as a co-solvent to enhance cyclization efficiency, achieving 78% overall yield. The protocol is scalable to kilogram quantities, with purity >99% confirmed by HPLC .
Comparative Analysis of Synthetic Methods
| Method | Yield | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Microwave Cyclization | 86.7% | 4 min | Rapid, high yield, minimal byproducts | Requires specialized equipment |
| Aziridine Ring-Opening | 92% | 6–8 h | Stereoselective, high ee | Costly chiral starting materials |
| One-Pot Synthesis | 78% | 12–14 h | Scalable, no intermediate purification | Sensitive to solvent impurities |
Mechanistic Insights :
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Microwave methods leverage dielectric heating to accelerate cyclization, reducing energy consumption .
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Aziridine-based routes exploit ring strain to drive regioselectivity, favoring 5-substituted products .
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One-pot systems minimize handling of reactive intermediates, enhancing safety for industrial applications .
Analytical Characterization and Quality Control
Post-synthesis analysis employs:
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X-ray Crystallography : Confirms the monoclinic crystal system (space group P2₁) with unit cell parameters a = 13.066 Å, b = 9.509 Å, c = 7.201 Å, and β = 102.95° .
-
HPLC : Purity assessments using C18 columns (acetonitrile/water mobile phase) show retention times of 8.2–8.5 minutes.
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NMR Spectroscopy : Key signals include δ 7.25–7.30 (m, 4H, aromatic), δ 4.35 (t, J = 8.5 Hz, 2H, oxazolidinone CH₂), and δ 2.35 (s, 3H, methyl) .
Industrial-Scale Optimization Strategies
For kilogram-scale production, solvent selection critically impacts yield:
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THF/Acetonitrile Mixtures : Enhance cyclization rates by stabilizing transition states via polar interactions .
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Methanol/Water Systems : Improve precipitation efficiency during workup, reducing product loss .
Recycling protocols for lithium salts and solvents reduce costs by 30–40% in pilot plants .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to modify the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-Methylphenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Key Observations:
Fluorine substitution (e.g., Tedizolid) significantly enhances antibacterial activity by improving target binding and resistance to enzymatic degradation .
Stereochemical Influence :
- Stereospecific analogs like (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one demonstrate the importance of chiral centers in asymmetric synthesis and enzyme inhibition .
Pharmacological Diversity: Substitutions dictate therapeutic applications: phenoxymethyl groups (Metaxalone) confer CNS activity, while pyridinyl-fluorophenyl motifs (Tedizolid) target bacterial ribosomes .
Structural Characterization:
- X-ray crystallography (e.g., SHELX programs ) and ORTEP-3 are critical for resolving stereochemistry and confirming substituent positions in analogs like (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one .
Metabolic and Stability Profiles
- Metabolic Stability: The 4-methyl group in the target compound may reduce cytochrome P450-mediated oxidation compared to non-methylated phenyl analogs . Fluorinated derivatives exhibit prolonged half-lives due to resistance to oxidative metabolism .
- Thermochemical Data: Density functional theory (DFT) calculations (e.g., Becke’s hybrid functional ) predict thermodynamic stability, with methyl and phenyl groups stabilizing the oxazolidinone ring via hyperconjugation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-methylphenyl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of oxazolidinone derivatives often involves cyclization of β-amino alcohols with carbonyl sources (e.g., phosgene derivatives) or ring-opening of aziridines with CO₂. For example, 3-substituted oxazolidinones can be synthesized via aziridine/CO₂ coupling under catalytic conditions, though this method is not yet reported for the 4-methylphenyl variant . Acidic or basic conditions during cyclization can affect stereochemical outcomes; optimizing temperature (e.g., 60–100°C) and solvent polarity (e.g., DMF vs. THF) may improve yields.
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in oxazolidinone derivatives?
- Methodological Answer :
- NMR : H and C NMR can identify substituent positions on the oxazolidinone ring. For example, the methyl group on the 4-methylphenyl moiety appears as a singlet (~δ 2.3 ppm) in H NMR.
- X-ray crystallography : Programs like SHELXL or ORTEP-3 are critical for confirming stereochemistry. For chiral centers, Flack parameters in crystallographic data validate absolute configurations.
Q. What are the common impurities in oxazolidinone synthesis, and how are they mitigated?
- Methodological Answer : Side products like unreacted β-amino alcohols or dimerized intermediates may form. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) is standard. HPLC with chiral columns can separate enantiomers if asymmetric synthesis is incomplete .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methylphenyl group influence biological activity in oxazolidinone derivatives?
- Methodological Answer : The methyl group enhances lipophilicity, potentially improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., bacterial ribosomes). Compare IC₅₀ values of 4-methylphenyl derivatives with fluoro- or hydroxyphenyl analogs to assess electronic effects .
Q. What strategies address low metabolic stability in oxazolidinone-based drug candidates?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the para position to block cytochrome P450 oxidation. For instance, replacing 4-methylphenyl with 4-fluorophenyl in analogs improved metabolic half-life in murine models . In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic degradation rates.
Q. How can asymmetric synthesis achieve high enantiomeric excess (ee) in 5-substituted oxazolidinones?
- Methodological Answer : Chiral auxiliaries like (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone direct stereochemistry during nucleophilic additions. For example, samarium iodide-mediated Reformatsky reactions with enantiopure β-keto esters yield >90% ee in related compounds . Monitor ee via chiral HPLC or Mosher ester analysis.
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify nucleophilic/electrophilic sites on the oxazolidinone ring. Compare with experimental kinetics (e.g., SN2 reactions with amines) to validate predictions .
Data Contradiction & Optimization
Q. How to resolve discrepancies in reported biological activities of structurally similar oxazolidinones?
- Methodological Answer : Cross-validate assay conditions (e.g., bacterial strain variability in MIC tests). For instance, 5-(4-methylphenyl) derivatives may show variable activity against Gram-positive vs. Gram-negative bacteria due to efflux pump differences. Meta-analysis of SAR datasets identifies outliers .
Q. What experimental designs optimize reaction yields when scaling up oxazolidinone synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratio). For example, a central composite design revealed that 10 mol% ZnCl₂ and 1:1.2 molar ratio of β-amino alcohol to triphosgene maximized yields (85%) in a 10-g scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
